1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(m-tolyl)urea
Overview
Description
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(m-tolyl)urea is a synthetic organic compound that features a boronate ester group and a urea moiety. Compounds containing boronate esters are often used in organic synthesis, medicinal chemistry, and materials science due to their unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(m-tolyl)urea typically involves the following steps:
Formation of the Boronate Ester: The boronate ester group can be introduced via a reaction between a phenylboronic acid derivative and a diol, such as pinacol, under dehydrating conditions.
Urea Formation: The urea moiety can be synthesized by reacting an isocyanate with an amine. In this case, m-tolyl isocyanate can react with an amine derivative of the boronate ester-substituted phenyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a phenol.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Oxidation: Phenol derivatives.
Substitution: Substituted urea derivatives.
Hydrolysis: Amines and carbon dioxide.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in the development of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(m-tolyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Derivatives: Compounds with similar boronate ester groups.
Urea Derivatives: Compounds with similar urea moieties.
Properties
IUPAC Name |
1-(3-methylphenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BN2O3/c1-14-8-6-10-16(12-14)22-18(24)23-17-11-7-9-15(13-17)21-25-19(2,3)20(4,5)26-21/h6-13H,1-5H3,(H2,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWHYXZCAAQLDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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